Diethyl (1,3-Dithian-2-yl)phosphonate

Catalog No.
S784611
CAS No.
62999-73-9
M.F
C8H17O3PS2
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (1,3-Dithian-2-yl)phosphonate

CAS Number

62999-73-9

Product Name

Diethyl (1,3-Dithian-2-yl)phosphonate

IUPAC Name

2-diethoxyphosphoryl-1,3-dithiane

Molecular Formula

C8H17O3PS2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3

InChI Key

BGXBJZCFBVTFFP-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1SCCCS1)OCC

Canonical SMILES

CCOP(=O)(C1SCCCS1)OCC

Organic Synthesis:

Diethyl (1,3-Dithian-2-yl)phosphonate finds application in organic synthesis as a versatile reagent for the one-carbon homologation reaction, also known as the ketene dithioacetalization. This reaction allows for the introduction of a carbonyl group (C=O) one carbon further down the carbon chain of an aldehyde or ketone.

The reaction mechanism involves the deprotonation of Diethyl (1,3-Dithian-2-yl)phosphonate, followed by its addition to the carbonyl group of the aldehyde or ketone. This forms a new carbon-carbon bond, effectively extending the carbon chain by one unit. The dithiane group (C2H4S2) acts as a protecting group for the carbonyl, allowing for further functionalization if needed.

Source

1: (TCI America product page for Diethyl (1,3-Dithian-2-yl)phosphonate)

Diethyl (1,3-Dithian-2-yl)phosphonate is an organophosphorus compound characterized by the molecular formula C8H17O3PS2C_8H_{17}O_3PS_2 and a molecular weight of approximately 256.32 g/mol. This compound features a phosphonate group attached to a 1,3-dithiane moiety, which contributes to its unique chemical properties. The structure includes two ethyl groups, a phosphorus atom, and sulfur atoms, making it a notable compound in various chemical and biological applications. Its boiling point is reported to be around 134 °C, indicating its volatility and potential reactivity under certain conditions .

Typical of phosphonates, including:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack by various nucleophiles, leading to the substitution of the ethyl groups.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding acids and alcohols.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters.

These reactions highlight the versatility of diethyl (1,3-dithian-2-yl)phosphonate in synthetic organic chemistry.

Diethyl (1,3-Dithian-2-yl)phosphonate can be synthesized through several methods:

  • Phosphorylation of Dithiane: A common method involves the reaction of dithiane with phosphorus oxychloride or phosphorus trichloride in the presence of an alcohol such as ethanol.
  • Alkylation Reactions: The introduction of ethyl groups can be achieved through alkylation processes involving suitable alkyl halides.
  • One-Pot Synthesis: Some methods allow for a one-pot synthesis involving multiple reagents to streamline the production process.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Diethyl (1,3-Dithian-2-yl)phosphonate has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure makes it useful in biochemical research, particularly in studies involving enzyme interactions and metabolic pathways.
  • Potential Drug Development: Due to its biological activity, there is potential for development into therapeutic agents.

Interaction studies focusing on diethyl (1,3-Dithian-2-yl)phosphonate have primarily examined its role in enzyme inhibition and interaction with biological membranes. These studies are crucial for understanding how this compound might affect biological systems and its potential therapeutic uses. More detailed investigations are necessary to elucidate specific interactions at the molecular level.

Diethyl (1,3-Dithian-2-yl)phosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethyl PhosphateC4H11O4PSimpler structure; widely used as a pesticide
Methyl (1,3-Dithian-2-yl)phosphonateC7H15O3PS2Methyl group instead of ethyl; different reactivity
Triethyl PhosphateC6H15O4PTriethyl group; known for its use as a plasticizer

Uniqueness of Diethyl (1,3-Dithian-2-yl)phosphonate:
The presence of both dithiane and phosphonate functionalities distinguishes diethyl (1,3-Dithian-2-yl)phosphonate from other similar compounds. This unique combination may confer specific reactivity patterns and biological activities not observed in simpler or more commonly studied organophosphorus compounds.

XLogP3

1.9

Wikipedia

Diethyl (1,3-Dithian-2-yl)phosphonate

Dates

Modify: 2023-08-15

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